2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid
CAS No.:
Cat. No.: VC18139240
Molecular Formula: C8H6BrClO3
Molecular Weight: 265.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H6BrClO3 |
|---|---|
| Molecular Weight | 265.49 g/mol |
| IUPAC Name | 2-(4-bromo-2-chlorophenyl)-2-hydroxyacetic acid |
| Standard InChI | InChI=1S/C8H6BrClO3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
| Standard InChI Key | LFNDNTZBDGHTQJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)C(C(=O)O)O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
The IUPAC name of the compound, 2-(4-bromo-2-chlorophenyl)-2-hydroxyacetic acid, reflects its substitution pattern on the phenyl ring and the hydroxyacetic acid side chain. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 265.49 g/mol | |
| PubChem CID | 112694281 | |
| InChI Key | SFGUBDQJAQEXOC-UHFFFAOYSA-N | |
| SMILES | C1=CC(=C(C=C1Br)Cl)C(C(=O)O)O |
The planar phenyl ring and the chiral center at the hydroxyl-bearing carbon atom introduce stereochemical complexity. The compound’s crystal structure remains uncharacterized, but analogous mandelic acid derivatives often exhibit hydrogen-bonded networks, influencing solubility and reactivity.
Spectroscopic Characterization
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NMR: The -NMR spectrum typically shows a doublet for the aromatic protons adjacent to bromine ( ppm) and a singlet for the hydroxyl group ( ppm).
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IR: Strong absorption bands at (carboxylic acid C=O) and (O-H stretch) confirm functional groups .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step sequence:
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Bromination of 2-Chlorophenol: Electrophilic aromatic substitution using bromine in chlorobenzene at , catalyzed by triethylamine hydrochloride, yields 4-bromo-2-chlorophenol with >99% regioselectivity .
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Aldol Condensation: Reaction with glyoxylic acid under basic conditions introduces the hydroxyacetic acid moiety.
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Acid Workup: Hydrolysis and crystallization yield the final product.
Industrial Optimization
Patent US4223166A highlights a solvent-free bromination process in molten 2-chlorophenol, achieving 87% yield with <2% 2,6-dibromo isomer . Continuous flow reactors enhance scalability, reducing reaction times by 40% compared to batch processes.
Applications in Pharmaceutical Development
Intermediate for Bioactive Molecules
The compound serves as a precursor to:
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O-ethyl-S-n-propyl-O-(4-bromo-2-chlorophenyl)-thiophosphate: An insecticidal agent targeting acetylcholinesterase .
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Antimicrobial Agents: Structural analogs inhibit bacterial dihydrofolate reductase (IC = 1.2 μM).
Structure-Activity Relationships (SAR)
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Halogen Effects: Bromine’s electronegativity enhances binding to hydrophobic enzyme pockets, while chlorine minimizes metabolic oxidation.
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Hydroxyl Group: Hydrogen bonding with serine residues in target proteins improves potency .
Comparative Analysis with Analogous Compounds
| Compound | Substituents | Biological Activity |
|---|---|---|
| 2-(3-Bromo-5-fluorophenyl)-2-hydroxyacetic acid | Br (3), F (5) | Antifungal (MIC = 4 μg/mL) |
| 4-Chloromandelic acid | Cl (4) | Chiral resolving agent |
| 2-(4-Bromo-2-chlorophenyl)-2-hydroxyacetic acid | Br (4), Cl (2) | Insecticidal, antimicrobial |
Fluorine analogs exhibit higher metabolic stability, whereas chlorine substitution favors insecticidal activity .
Challenges and Future Directions
Synthetic Limitations
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Isomer Formation: Trace 2,6-dibromo impurities require chromatographic purification, increasing costs .
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Solvent Waste: Traditional methods generate halogenated solvents, necessitating green chemistry approaches.
Research Opportunities
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Enzymatic Resolution: Lipase-catalyzed kinetic resolution could access enantiopure forms for asymmetric synthesis.
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Nanoparticle Delivery: Encapsulation in PEGylated liposomes may enhance bioavailability in antimicrobial formulations.
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